Iron nitrate

Catalog No.
S1508084
CAS No.
14013-86-6
M.F
FeN2O6
M. Wt
179.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron nitrate

CAS Number

14013-86-6

Product Name

Iron nitrate

IUPAC Name

iron(2+);dinitrate

Molecular Formula

FeN2O6

Molecular Weight

179.86 g/mol

InChI

InChI=1S/Fe.2NO3/c;2*2-1(3)4/q+2;2*-1

InChI Key

MVFCKEFYUDZOCX-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2]

Studying nitrate-dependent iron oxidation:

Iron(II) nitrate can be utilized as a source of Fe(II) in studies investigating nitrate-dependent iron oxidation (NDIO) pathways. These pathways play a crucial role in various environmental processes, including denitrification and iron cycling []. By incorporating Fe(II) nitrate into controlled experiments, researchers can elucidate the mechanisms and environmental factors influencing NDIO, ultimately improving our understanding of these critical processes.

Exploring iron removal from water:

Iron(II) nitrate may hold potential in research regarding iron removal from water sources. Studies have explored the feasibility of using alternative anions, such as nitrate, to induce the precipitation of iron under anaerobic conditions []. By investigating the reaction of Fe(II) with other anions and optimizing reaction conditions, researchers can explore the potential of Fe(II) nitrate as a tool for developing efficient and sustainable iron removal methods for groundwater treatment.

Iron nitrate, specifically iron(III) nitrate, is an inorganic compound with the chemical formula Fe NO3 3\text{Fe NO}_3\text{ }_3. It commonly exists in several hydrated forms, with the nonahydrate Fe NO3 39H2O\text{Fe NO}_3\text{ }_3\cdot 9\text{H}_2\text{O} being the most prevalent. This compound appears as pale violet crystals and is highly soluble in water, alcohol, and acetone, while being slightly soluble in concentrated nitric acid . Iron(III) nitrate is a strong oxidizing agent and can act as a catalyst in various

  • Decomposition: Upon heating, it decomposes to yield iron(III) oxide, nitrogen dioxide, and oxygen:
    4Fe NO3 32Fe2O3+12NO2+3O24\text{Fe NO}_3\text{ }_3\rightarrow 2\text{Fe}_2\text{O}_3+12\text{NO}_2+3\text{O}_2
  • Neutralization: When reacted with sodium hydroxide, it produces sodium nitrate and iron(III) hydroxide:
    3NaOH+Fe NO3 33NaNO3+Fe OH 33\text{NaOH}+\text{Fe NO}_3\text{ }_3\rightarrow 3\text{NaNO}_3+\text{Fe OH }_3
  • Reduction: In the presence of sodium thiosulfate, iron(III) ions can be reduced to iron(II) ions, forming a dark violet complex that eventually becomes colorless
    5
    .

Iron(III) nitrate can be synthesized through several methods:

  • Direct Reaction with Nitric Acid: Iron metal reacts with nitric acid:
    Fe+4HNO3+7H2OFe NO3 39H2O+NO\text{Fe}+4\text{HNO}_3+7\text{H}_2\text{O}\rightarrow \text{Fe NO}_3\text{ }_3\cdot 9\text{H}_2\text{O}+\text{NO}
  • From Hematite: Treating hematite (Fe2O3\text{Fe}_2\text{O}_3) with nitric acid also yields iron(III) nitrate:
    Fe2O3+6HNO32Fe NO3 3+3H2O\text{Fe}_2\text{O}_3+6\text{HNO}_3\rightarrow 2\text{Fe NO}_3\text{ }_3+3\text{H}_2\text{O}

, and Uses - Ceramic Glazes" class="citation ml-xs inline" data-state="closed" href="https://www.ceramic-glazes.com/Iron(III)-nitrate-ferric-nitrate-nonahydrate" rel="nofollow noopener" target="_blank"> .
  • Laboratory Reagent: Employed in various chemical analyses and experiments.
  • Dyeing and Staining: Utilized in textile and leather industries for dyeing processes

    Studies have shown that iron(III) nitrate interacts with various transition metal ions as catalysts. For example, when mixed with sodium thiosulfate, it forms a complex that can be influenced by the presence of other metal ions like copper(II) or cobalt(II), affecting the rate of reduction reactions .

  • Iron(III) nitrate is often compared to other iron compounds due to its unique properties. Here are some similar compounds:

    Compound NameChemical FormulaKey Characteristics
    Iron(II) NitrateFe NO2)2\text{Fe NO}_2)_2Less stable than iron(III) nitrate; lower oxidation state.
    Ferric ChlorideFeCl3\text{FeCl}_3Used as a coagulant; more soluble than iron(III) nitrate.
    Iron OxideFe2O3\text{Fe}_2\text{O}_3Forms from the decomposition of iron nitrates; used as a pigment.
    Iron SulfateFeSO4\text{FeSO}_4Used in agriculture; provides iron for plants.

    Uniqueness of Iron Nitrate

    Iron(III) nitrate stands out due to its high solubility and oxidizing properties compared to other iron compounds. Its ability to form complexes and serve as an effective catalyst makes it particularly valuable in chemical synthesis and industrial applications.

    The study of iron nitrates traces back to early nitric acid production methods. In the 17th century, Johann Rudolf Glauber pioneered nitric acid synthesis via potassium nitrate and sulfuric acid distillation, enabling the preparation of iron nitrates. Iron(III) nitrate, the more stable and widely researched form, was first synthesized by reacting iron metal with concentrated nitric acid:
    $$
    \text{Fe} + 4 \text{HNO}3 \rightarrow \text{Fe(NO}3\text{)}3 + \text{NO} + 2 \text{H}2\text{O}
    $$
    This reaction remains foundational for industrial production. Early structural studies focused on hydrate forms, with the nonahydrate (Fe(NO₃)₃·9H₂O) emerging as the most stable crystalline form.

    Current Research Significance and Applications

    Iron nitrates serve as versatile precursors and catalysts in modern chemistry:

    FieldApplicationKey References
    Materials ScienceSpray-flame synthesis of iron oxide nanoparticles for catalytic applications
    ElectrocatalysisNitrate reduction to diazonium salts for organic synthesis
    Environmental ScienceSulfide control in wastewater via nitrate-dependent iron oxidation
    AstrobiologyHypothetical microbial metabolism on Mars using nitrate-Fe²⁺ redox systems

    Molecular Frameworks and Research Classifications

    Iron nitrates exhibit hydration-dependent coordination chemistry. The aquo complexes [Fe(H₂O)₆]²⁺ (iron(II)) and [Fe(H₂O)₆]³⁺ (iron(III)) dominate solution chemistry, with Fe-O bond lengths of 2.13 Å and 1.99 Å, respectively. Structural diversity arises in hydrates:

    Hydrate FormIron CoordinationAnion Arrangement
    Fe(NO₃)₃·9H₂O (nonahydrate)[Fe(H₂O)₆]³⁺ octahedralThree nitrate counterions
    Fe(NO₃)₃·5H₂O (pentahydrate)[Fe(NO₃)(H₂O)₅]²⁺ octahedralTwo nitrate counterions
    Fe(NO₃)₂·6H₂O (hexahydrate)[Fe(H₂O)₆]²⁺ octahedralTwo nitrate counterions

    Vibrational spectroscopy reveals nitrate asymmetric stretching modes at 1380–1480 cm⁻¹, sensitive to Fe³⁺/Al³⁺ ion interactions.

    Classical Synthetic Pathways

    Iron-Nitric Acid Reaction Mechanisms

    The reaction between metallic iron and nitric acid remains the most widely studied method for iron nitrate synthesis. The process involves nitric acid acting as both an acid and oxidizing agent, with products varying based on acid concentration:

    • Dilute nitric acid (4–6 M): Produces iron(III) nitrate, nitric oxide (NO), and water. The reaction follows the stoichiometry:
      $$
      \text{Fe} + 4 \text{HNO}3 \rightarrow \text{Fe(NO}3\text{)}3 + \text{NO} + 2 \text{H}2\text{O} \quad [1] [2]
      $$
      Iron oxidizes to Fe³⁺, while nitric acid reduces to NO. The reaction proceeds slowly due to intermediate passivation layers, requiring agitation to maintain reactivity [2].

    • Concentrated nitric acid (>10 M): Induces rapid passivation via iron(III) oxide (Fe₂O₃) formation, halting further reaction. This phenomenon, critical in industrial safety protocols, prevents excessive exothermicity [2].

    Variants involving iron oxides, such as magnetite (Fe₃O₄), have also been documented:
    $$
    \text{Fe}3\text{O}4 + 10 \text{HNO}3 \rightarrow 3 \text{Fe(NO}3\text{)}3 + \text{NO}2 + 5 \text{H}_2\text{O} \quad [2]
    $$
    Here, nitric acid oxidizes both Fe²⁺ and Fe³⁺ in magnetite to Fe³⁺, yielding nitrogen dioxide (NO₂) as a byproduct.

    Process Optimization Parameters

    Key variables influencing yield and reaction kinetics include:

    ParameterOptimal RangeImpact on Synthesis
    Nitric acid concentration4–6 MHigher concentrations accelerate passivation [2]
    Temperature50–70°CEnhances reaction rate without boiling [1]
    Iron particle size<100 μmIncreases surface area for reactivity [1]
    Stirring rate300–500 rpmMitigates passivation layer formation [2]

    Industrial processes often employ excess nitric acid (molar ratio HNO₃:Fe ≥ 4:1) to ensure complete oxidation [1]. Post-reaction, evaporation at 80–90°C crystallizes the nonahydrate, with yields exceeding 85% under optimized conditions [1].

    Advanced Manufacturing Technologies

    Chemical Reactor Design for Iron Nitrate Production

    Modern reactors prioritize corrosion resistance and gas handling. A patented electrochemical system (CA2924761A1) uses a divided cell reactor with:

    • Anode chamber: Oxidizes Fe²⁺ to Fe³⁺ in nitric acid.
    • Cathode chamber: Generates sodium hydroxide via water reduction [3].

    This design achieves 95% Fe³⁺ conversion while recovering NaOH for neutralization steps [3]. Continuous-flow reactors with titanium-lined vessels and quartz stirrers further enhance durability against nitric acid corrosion [3].

    Nitrogen Oxide Recovery Systems

    Nitrogen oxides (NOₓ) from classical syntheses are captured using:

    • Alkaline scrubbing: Reacts NOₓ with NaOH to form NaNO₂/NaNO₃, reducing emissions by 90% [2].
    • Catalytic oxidation: Converts NO to HNO₃ via Ostwald process, recycling nitric acid [2].

    Integrated recovery systems in electrochemical reactors reduce nitric acid consumption by 30%, as demonstrated in copper raffinate processing [3].

    Green Chemistry Approaches to Iron Nitrate Synthesis

    Sustainable methods focus on waste minimization and energy efficiency:

    • Electrochemical oxidation: Converts Fe²⁺ in industrial waste streams (e.g., copper raffinate) to Fe³⁺ using nitrate salts, avoiding nitric acid [3].
    • Solvent extraction: Recovers iron from leach solutions using di(2-ethylhexyl)phosphoric acid (HDEHP), achieving 35% Fe²⁺ extraction efficiency [3].
    • Neutralization-precipitation: Produces Fe(OH)₂ from iron-laden solutions, which is subsequently dissolved in HNO₃, reducing acid use by 40% [3].

    Quality Control Methodologies for Research-Grade Products

    Analytical protocols ensure compliance with ASTM standards:

    • Purity assessment: Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies Fe (≥99.5%) and nitrate (≥98%) [1].
    • Hydrate verification: Thermogravimetric analysis (TGA) confirms nonahydrate composition (mass loss: 35–37% at 150°C) [1].
    • Contaminant screening: X-ray diffraction (XRD) detects crystalline impurities (e.g., Fe₂O₃), with limits <0.1% [1].

    Industrial processes integrate inline pH and redox potential sensors to monitor Fe³⁺/Fe²⁺ ratios, ensuring consistent product quality [3].

    Wikipedia

    Iron(II) nitrate

    Dates

    Modify: 2024-02-18

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